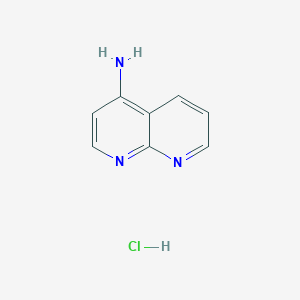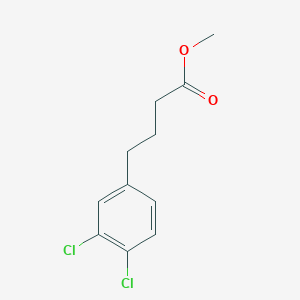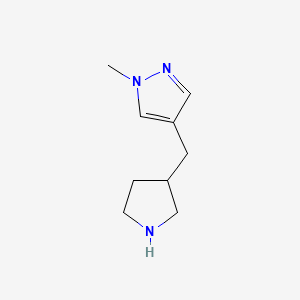
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
Overview
Description
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, also known as MPHP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in the 1960s as a potential antidepressant, but its psychoactive properties were only discovered in the early 2000s. Since then, MPHP has gained popularity as a recreational drug due to its stimulant and euphoric effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.
Scientific Research Applications
Neurological Applications
- PF-04447943, structurally similar to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, is a novel PDE9A inhibitor used in clinical trials for cognitive disorders. It shows selectivity for PDE9A, elevating central cGMP levels in the brain and demonstrating procognitive activity in rodent models. It is well tolerated in humans and elevates cGMP in cerebral spinal fluid, making it a promising pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Chemical Synthesis and Structure
- A study on 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, which are related to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, involved synthesis, characterization, and a crystal structure analysis. This research provides insights into the chemical properties and potential applications of similar pyrazole derivatives (Shen et al., 2012).
Material Science Applications
- In the field of material science, complexes of similar pyrazole derivatives have been used to catalyze the vinyl-addition polymerization of norbornene, producing high molecular weight polymers. This application demonstrates the potential utility of such compounds in industrial polymer production (Benade et al., 2011).
Photophysical Studies
- Photophysical studies on 2-(1H-pyrazol-5-yl)pyridines, a class of compounds including 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, revealed the occurrence of excited-state intramolecular and intermolecular proton transfer. These findings are significant for understanding the photochemical behavior of similar compounds (Vetokhina et al., 2012).
Coordination Chemistry
- Research into the coordination chemistry of pyrazole derivatives, similar to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, with lanthanide nitrates has been conducted. The results contribute to a better understanding of the potential applications of these compounds in coordination chemistry and materials science (Ouizem et al., 2015).
Structural Chemistry
- The structure of a β-Amino dicarbonyl compound structurally related to 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole was determined, providing valuable information on the structural characteristics of similar compounds, which is crucial for their application in various fields of chemistry (Meskini et al., 2011).
properties
IUPAC Name |
1-methyl-4-(pyrrolidin-3-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVAVFGZMDXVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



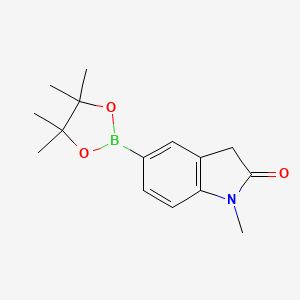
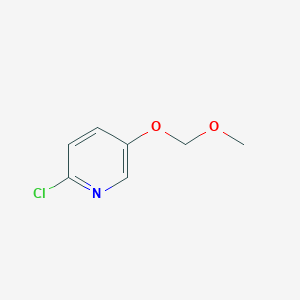
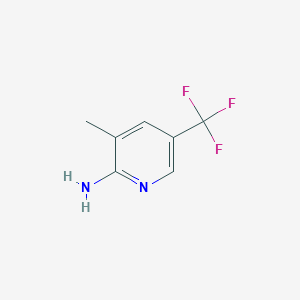

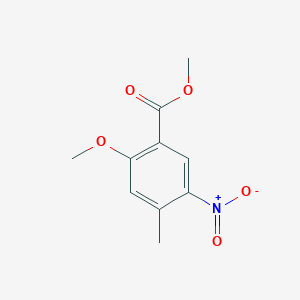
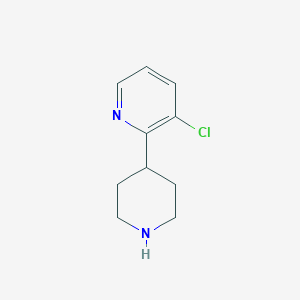
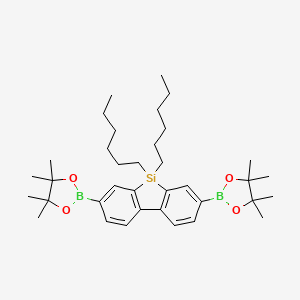
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
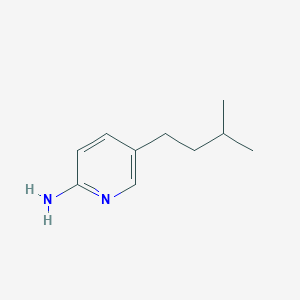
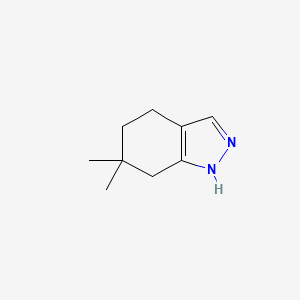
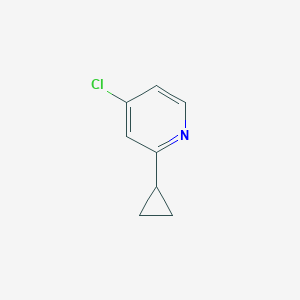
![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
